molecular formula C23H22N4O3S2 B2858056 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-40-6

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2858056
CAS RN: 683264-40-6
M. Wt: 466.57
InChI Key: UVOAAKVYKQYWNF-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and promising pharmacological properties, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Anticancer Activity

Compounds with structural features related to "N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide" have been synthesized and evaluated for their pro-apoptotic and anticancer activities. For example, a study demonstrated the synthesis of indapamide derivatives, showing significant anticancer activity against melanoma cancer cell lines with IC50 values of 85–95 µM. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, revealing inhibition with IC50 values ranging between 0.72 and 1.60 µM (Yılmaz et al., 2015).

Antimalarial and COVID-19 Potential

Sulfonamide derivatives have been theoretically investigated for their antimalarial activity and potential applicability against COVID-19. Theoretical calculations and molecular docking studies suggested promising activity, with one compound exhibiting excellent antimalarial activity through an IC50 value of 1.2µM. These findings highlight the potential of these compounds in treating infectious diseases (Fahim & Ismael, 2021).

Anticonvulsant Effects

Research into the synthesis of azoles incorporating a sulfonamide moiety has shown that some derivatives exhibit significant anticonvulsant effects. For instance, one compound abolished the tonic extensor phase and offered 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).

Carbonic Anhydrase Inhibition

Novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in the development of therapeutic agents targeting carbonic anhydrase-related disorders (Ulus et al., 2013).

Antimicrobial and Antifungal Action

A range of sulfonyl-substituted nitrogen-containing heterocyclic systems has been synthesized, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This highlights their potential as antimicrobial and antifungal agents (Sych et al., 2019).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-16-4-2-3-13-27(16)32(29,30)20-11-9-19(10-12-20)22(28)26-23-25-21(15-31-23)18-7-5-17(14-24)6-8-18/h5-12,15-16H,2-4,13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOAAKVYKQYWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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